EIPA hydrochloride, chemically known as 5-(N-ethyl-N-isopropyl)amiloride, is a potent inhibitor of sodium/hydrogen exchangers, particularly targeting isoforms such as NHE1, NHE2, NHE3, and NHE5. Its molecular formula is , and it is recognized for its significant biological activity in various research applications, particularly in cancer studies. EIPA hydrochloride's mechanism of action involves competitive inhibition of sodium ion transport across cellular membranes, which leads to alterations in cellular ionic balance and pH regulation .
EIPA hydrochloride is derived from amiloride, a well-known diuretic that also functions as an inhibitor of sodium/hydrogen exchangers. The compound is classified under the category of sodium/hydrogen exchanger inhibitors and is utilized primarily in biochemical research and pharmacological studies. It has been explored for its potential therapeutic effects in cancer treatment due to its ability to modulate intracellular pH and ionic homeostasis .
The synthesis of EIPA hydrochloride typically involves multi-step organic reactions starting from amiloride. Key steps include:
EIPA hydrochloride has a complex molecular structure characterized by several functional groups:
EIPA hydrochloride participates in several chemical reactions primarily associated with its role as an inhibitor of sodium/hydrogen exchangers:
Research has shown that EIPA can induce G0/G1 cell cycle arrest in cancer cells without significantly altering cytosolic pH levels. This effect is mediated through reductions in intracellular chloride concentrations, which subsequently upregulates cyclin-dependent kinase inhibitors such as p21 .
EIPA hydrochloride operates primarily through the inhibition of sodium/hydrogen exchangers:
Studies indicate that EIPA's inhibition of sodium/hydrogen exchangers can suppress tumor cell proliferation by inducing cell cycle arrest without significant changes to cytosolic pH levels .
The compound's unique dual alkylation pattern contributes significantly to its potency against various isoforms of sodium/hydrogen exchangers compared to other analogs .
EIPA hydrochloride has several scientific uses:
EIPA exhibits inhibitory activity against TRPP3 (Transient Receptor Potential Polycystic 3) channels, which are involved in calcium signaling and renal epithelial function. Though direct structural studies of EIPA-TRPP3 binding are limited, its structural similarity to amiloride—a known modulator of TRP channels—suggests competitive antagonism at conserved pore regions. EIPA blocks TRPP3 with an IC₅₀ of ~10–20 μM, significantly altering calcium-dependent signaling cascades. This inhibition disrupts flow-sensitive ion transport in renal tubules, implicating TRPP3 in mechanosensory pathologies [8].
Table 1: Selectivity Profile of EIPA for Ion Transport Targets
| Target | IC₅₀ (μM) | Biological Impact |
|---|---|---|
| TRPP3 | 10–20 | Disrupted Ca²⁺ signaling, impaired mechanotransduction |
| NHE1 | 0.02–0.1 | Suppressed H⁺ extrusion, cytosolic acidification |
| ENaC | >100 | Minimal effect |
EIPA potently inhibits plasma membrane NHE isoforms, with highest affinity for NHE1 (IC₅₀ = 0.02–0.1 μM). It exhibits lower efficacy against NHE3 (IC₅₀ = 3–5 μM) and negligible effects on NHE5 and NHA1 (the sperm-specific Na⁺/H⁺ antiporter) [3] [6] [8]. This selectivity arises from:
Table 2: Isoform-Selective Inhibition of NHEs by EIPA
| Isoform | Tissue Localization | IC₅₀ (μM) | Functional Consequence |
|---|---|---|---|
| NHE1 | Ubiquitous (plasma membrane) | 0.02–0.1 | Loss of pHi regulation, impaired cell volume control |
| NHE3 | Renal/intestinal epithelia | 3–5 | Reduced Na⁺ reabsorption, metabolic acidosis |
| NHA1 | Sperm flagellum | >50 | No effect on ZP-induced alkalinization |
| sNHE | Sperm principal piece | >50 | No effect on fertilization competence |
EIPA induces compartmentalized pH shifts by blocking NHE-mediated H⁺ efflux:
Table 3: pH Gradients Induced by EIPA Across Cellular Compartments
| Cell Type | Treatment | Submembranous pH | Cytosolic pH | Functional Outcome |
|---|---|---|---|---|
| A431 carcinoma | EIPA 10 μM | ↓0.4 units | ↓0.2 units | Macropinocytosis blockade |
| Cerebellar neurons | EIPA 50 μM | Not measured | ↓0.3 units | Paraptosis-like death |
| Mouse sperm | EIPA 50 μM | No change | No change | Unaffected ZP-induced alkalinization |
EIPA indirectly stimulates autophagic flux through sustained NHE3 inhibition:
Table 4: Autophagy-Related Pathways Modulated by EIPA
| Mechanism | Cell Model | Key Molecular Events | Downstream Effects |
|---|---|---|---|
| NHE3 inhibition | Renal epithelia | Lysosomal pH ↓, cathepsin B activation | Enhanced proteolysis, amino acid recycling |
| Macropinocytosis blockade | Breast cancer cells | LC3-II accumulation, p62 degradation | Starvation-like autophagy, survival under nutrient stress |
| Cytosolic acidification | Cerebellar neurons | ER swelling, mitochondrial vacuolization | Paraptosis with autophagy-like features |
Concluding Remarks
EIPA hydrochloride serves as a multifaceted pharmacological probe with isoform-selective actions on NHEs, TRPP3 channels, and pH-dependent processes. Its ability to differentiate between NHE1 and NHE3 highlights its utility in dissecting pH regulation in diverse tissues, while its induction of autophagy through lysosomal acidification and macropinocytosis blockade reveals therapeutic avenues for cancer and neurodegenerative diseases. Future structural studies of EIPA-target complexes will refine the design of next-generation inhibitors.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6